molecular formula C10H9ClO4 B8813284 (4-Chlorobenzyl)propanedioic acid

(4-Chlorobenzyl)propanedioic acid

Cat. No. B8813284
M. Wt: 228.63 g/mol
InChI Key: QNZGBKFZLKIUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290476B2

Procedure details

The title compound was prepared using 4-fluorobenzaldehyde in place of 4-chlorobenzaldehyde using the procedure described for the preparation of 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.ClC1C=CC(C[CH:16]2[C:21](=[O:22])[O:20][C:19]([CH3:24])([CH3:23])[O:18][C:17]2=[O:25])=CC=1.ClC1C=CC(CC(C(O)=O)C(O)=O)=CC=1>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][CH:16]2[C:21](=[O:22])[O:20][C:19]([CH3:24])([CH3:23])[O:18][C:17]2=[O:25])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.